Cas no 124529-07-3 (D-Cysteine,N-(2-methyl-1-oxopropyl)-)

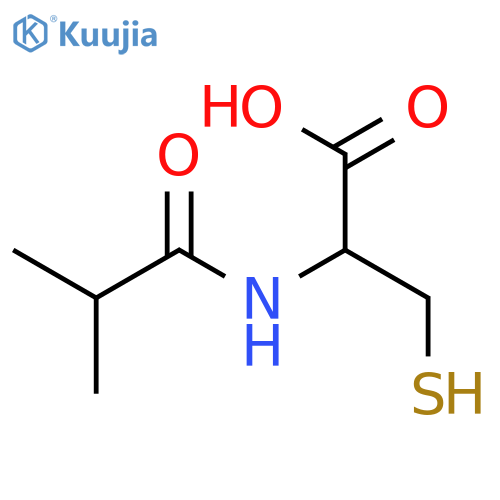

124529-07-3 structure

商品名:D-Cysteine,N-(2-methyl-1-oxopropyl)-

D-Cysteine,N-(2-methyl-1-oxopropyl)- 化学的及び物理的性質

名前と識別子

-

- D-Cysteine,N-(2-methyl-1-oxopropyl)-

- N-ISOBUTYRYL-D-CYSTEINE

- N-(2-methylpropanoyl)-D-cysteine

- I-BUT-D-CYS-OH

- ISOBUTYRYL-D-CYS-OH

- ISOBUTYRYL-D-CYSTEINE

- N-(2-METHYLPROPIONYL)-D-CYSTEINE

- N-ISOBUTYRYL-D-CYSTEINE FLUKABRAND &

- BWBQXMAXLAHHTK-RXMQYKEDSA-N

- N-(2-Methylpropionyl)-D-cysteine;

- J-005091

- (2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid

- 124529-07-3

- N-isobutyryl-d-cys

- DTXSID00357425

- D-Cysteine, N-(2-methyl-1-oxopropyl)-

- N-Isobutyryl-D-cysteine, for chiral derivatization, >=97.0%

- SCHEMBL3014643

-

- MDL: MFCD00155641

- インチ: InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)

- InChIKey: BWBQXMAXLAHHTK-RXMQYKEDSA-N

- ほほえんだ: CC(C)C(NC(C(O)=O)CS)=O

計算された属性

- せいみつぶんしりょう: 191.06169

- どういたいしつりょう: 191.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 66.4

じっけんとくせい

- 色と性状: けっしょう

- ゆうかいてん: 97-101 °C (lit.)

97-101 °C - PSA: 66.4

- ようかいせい: 未確定

D-Cysteine,N-(2-methyl-1-oxopropyl)- セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 22-24/25

- 福カードFコード:3-10-23

- ちょぞうじょうけん:2-8°C

D-Cysteine,N-(2-methyl-1-oxopropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03174-250mg |

D-Cysteine,N-(2-methyl-1-oxopropyl)- |

124529-07-3 | 250mg |

¥1338.0 | 2021-09-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236051-250mg |

N-Isobutyryl-D-cysteine, |

124529-07-3 | ≥97% | 250mg |

¥2174.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-236051-250 mg |

N-Isobutyryl-D-cysteine, |

124529-07-3 | ≥97% | 250MG |

¥2,174.00 | 2023-07-10 |

D-Cysteine,N-(2-methyl-1-oxopropyl)- 関連文献

-

Rongchao Jin Nanoscale 2010 2 343

-

Yitzhak Mastai Chem. Soc. Rev. 2009 38 772

-

Wei Ma,Changlong Hao,Maozhong Sun,Liguang Xu,Chuanlai Xu,Hua Kuang Mater. Horiz. 2018 5 141

-

4. Stereochemical effects of chiral monolayers on enhancing the resistance to mammalian cell adhesionDebjyoti Bandyopadhyay,Deepali Prashar,Yan-Yeung Luk Chem. Commun. 2011 47 6165

-

Cecilia Noguez,Ignacio L. Garzón Chem. Soc. Rev. 2009 38 757

124529-07-3 (D-Cysteine,N-(2-methyl-1-oxopropyl)-) 関連製品

- 2885-79-2(N-Propionyl-L-cysteine)

- 124529-02-8(L-Cysteine,N-(2-methyl-1-oxopropyl)-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量